molecular formula C16H14Cl2O B1360506 2',3'-Dichloro-3-(2-methylphenyl)propiophenone CAS No. 898789-93-0

2',3'-Dichloro-3-(2-methylphenyl)propiophenone

Cat. No.: B1360506
CAS No.: 898789-93-0
M. Wt: 293.2 g/mol
InChI Key: FQPULZHOPBINOH-UHFFFAOYSA-N
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Description

2’,3’-Dichloro-3-(2-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14Cl2O. It is a derivative of propiophenone, characterized by the presence of two chlorine atoms and a methyl group attached to the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dichloro-3-(2-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,3-dichlorobenzoyl chloride with 2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of 2’,3’-Dichloro-3-(2-methylphenyl)propiophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dichloro-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,3’-Dichloro-3-(2-methylphenyl)propiophenone is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dichloropropiophenone: Lacks the methyl group on the phenyl ring.

    3-(2-Methylphenyl)propiophenone: Lacks the chlorine atoms on the phenyl ring.

    2’,3’-Dichloroacetophenone: Contains a different acyl group.

Uniqueness

2’,3’-Dichloro-3-(2-methylphenyl)propiophenone is unique due to the presence of both chlorine atoms and a methyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c1-11-5-2-3-6-12(11)9-10-15(19)13-7-4-8-14(17)16(13)18/h2-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPULZHOPBINOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644040
Record name 1-(2,3-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-93-0
Record name 1-(2,3-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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